molecular formula C11H17NO4 B12453257 1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate

Cat. No.: B12453257
M. Wt: 227.26 g/mol
InChI Key: XGXOVXLULNFLQY-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate is a bicyclic compound featuring a partially unsaturated five-membered 2,5-dihydropyrrole (pyrroline) ring. The molecule is substituted with a tert-butyl ester at the 1-position and a methyl ester at the 3-position. This structure is pivotal in medicinal chemistry as a precursor for synthesizing nitrogen-containing heterocycles, which are common in drug candidates . The tert-butyl group enhances steric protection of reactive sites, while the methyl ester provides a balance of stability and reactivity for further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 2,5-dihydropyrrole-1,3-dicarboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5H,6-7H2,1-4H3

InChI Key

XGXOVXLULNFLQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Zr-Catalyzed Cyclization of N-Acyl α-Aminoaldehydes

The most documented method employs N-acyl α-aminoaldehydes reacting with 1,3-dicarbonyl compounds under Zr(IV) catalysis. This approach enables tetrasubstituted pyrrole formation with high stereochemical fidelity.

Key Steps:
  • Preparation of N-Acyl α-Aminoaldehydes :

    • Substrate : Boc-protected α-amino acids (e.g., Boc-isoleucine).
    • Activation : CDI (1,1'-carbonyldiimidazole) and DIBAL-H (diisobutylaluminum hydride) convert the carboxylic acid to an aldehyde.
    • Example : Boc-isoleucine undergoes CDI/DIBAL-H treatment in CH₂Cl₂ at −78°C to yield tert-butyl ((2S,3S)-3-methyl-1-oxopentan-2-yl)carbamate (1e ) in 62% yield.
  • Cyclization with 1,3-Dicarbonyls :

    • Catalyst : ZrOCl₂·8H₂O (15 mol%) in THF/1,4-dioxane/H₂O (2:1).
    • Conditions : Room temperature, 6–24 hours.
    • Product : Reaction of 1e with acetylacetone forms 1-tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate in 63% yield.
Table 1: Representative Zr-Catalyzed Cyclizations
N-Acyl α-Aminoaldehyde 1,3-Dicarbonyl Catalyst Solvent System Yield (%) Reference
Boc-isoleucinal (1e ) Acetylacetone ZrOCl₂·8H₂O THF/1,4-dioxane/H₂O 63
Boc-alaninal (1b ) Acetylacetone ZrOCl₂·8H₂O THF/1,4-dioxane/H₂O 78
Boc-valinal (1c ) Acetylacetone ZrOCl₂·8H₂O THF/1,4-dioxane/H₂O 83

Mechanistic Insights

The reaction proceeds via a Zr-mediated Knoevenagel condensation followed by intramolecular cyclization:

  • Knoevenagel Condensation : Zr(IV) activates the 1,3-dicarbonyl, enabling nucleophilic attack by the α-aminoaldehyde.
  • Cyclization : Intramolecular attack forms the pyrrole ring, stabilized by Zr coordination.
  • Tautomerization : Final aromatization yields the dihydropyrrole product.

Alternative Methodologies

Esterification and Ring-Closing Reactions

While less direct for the target compound, methods involving esterification and ring-closing are noted for structural analogs:

  • Example : Lithium hexamethyldisilazane and ethyl chloroformate in THF at −78°C introduce ester groups (67% yield for ethyl derivatives).
  • Limitation : Requires post-cyclization functionalization, reducing efficiency for tert-butyl/methyl systems.

Critical Analysis of Reaction Parameters

Substrate Scope and Limitations

  • N-Acyl α-Aminoaldehydes :
    • Alkyl Side Chains : Boc-isoleucinal (1e ) and Boc-leucinal (1d ) yield branched pyrroles.
    • Aromatic/Heteroaryl Groups : Boc-phenylalaninal (1a ) produces phenyl-substituted pyrroles (88% yield).
  • 1,3-Dicarbonyls :
    • Acyclic Diketones : Acetylacetone, ethyl acetoacetate (58% yield with Amberlyst-15).
    • Cyclic Diketones : Cyclohexane-1,3-dione underestes low yields (16%) due to enol stability.

Scalability and Purity

  • Large-Scale Synthesis : Boc-alaninal (1b ) scales to 1.5 mmol with 75% yield, demonstrating industrial feasibility.
  • Purification : Products often isolate in >99% purity via extraction without chromatography.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Zr-Catalyzed Cyclization 63–88 High stereocontrol, diverse substrates Requires anhydrous conditions
Esterification/Ring-Closing 67 Modular ester introduction Multi-step, lower yields for methyl

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrolidine/Pyrroline Family

The following table compares 1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate with structurally related compounds, focusing on ring saturation, substituents, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Distinctions References
This compound 2,5-Dihydropyrrole 1-(tert-butyl), 3-(methyl) esters C12H19NO4 241.29 Partially unsaturated ring
1-(tert-Butyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate 2,5-Dihydropyrrole 1-(tert-butyl), 3-(ethyl) esters, 4-amino C13H20N2O4 268.31 Ethyl ester + amino group at position 4
1-tert-Butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate Pyrrolidine (saturated) 1-(tert-butyl), 3-(methyl) esters, 3-hydroxy C12H22NO5 260.31 Fully saturated ring + hydroxyl group
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate Pyrrolidine (saturated) 1-(tert-butyl), 3-(methyl) esters, 3-(CF3) C12H18F3NO4 297.27 CF3 group enhances electrophilicity
1-tert-Butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate Tetrahydropyridine 1-(tert-butyl), 3-(methyl) esters C12H19NO4 241.29 Six-membered ring with partial unsaturation

Key Observations:

  • Ring Saturation: The target compound’s 2,5-dihydropyrrole core introduces partial unsaturation, which impacts conjugation and reactivity compared to fully saturated pyrrolidine analogs (e.g., BP 5132 in ).
  • Substituent Effects: Ethyl esters (as in ) increase hydrophobicity compared to methyl esters. The addition of electron-withdrawing groups like -CF3 () or polar groups like -OH () alters solubility and reactivity.
  • Ring Size: Expanding to a six-membered tetrahydropyridine ring () reduces ring strain but modifies steric interactions in downstream reactions.

Pyridine-Containing Derivatives

Pyridine-based analogs, such as (3S,4R)-1-tert-butyl 3-methyl 4-(6-bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (), incorporate aromatic pyridine rings. These derivatives exhibit distinct electronic properties due to pyridine’s electron-deficient nature, enhancing hydrogen-bonding and metal-coordination capabilities compared to non-aromatic analogs.

Piperidine and Piperazine Derivatives

Compounds like tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate () and (S)-tert-butyl 3-methylpiperazine-1-carboxylate () feature six-membered piperidine/piperazine rings. These structures offer greater conformational flexibility and are often used in CNS-targeting drugs, contrasting with the rigid 2,5-dihydropyrrole scaffold.

Biological Activity

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate (CAS: 557113-52-7) is a compound with notable biological activity. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : 1-(tert-butyl) 3-methyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
  • Purity : Typically ≥95% .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, derivatives of pyrrole have shown abilities to scavenge free radicals and reduce oxidative stress markers in various biological systems .

Anti-inflammatory Effects

In vitro studies have demonstrated that related pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential for these compounds in managing inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer properties of pyrrole derivatives. For example, certain pyrrole compounds have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specific attention has been given to their effects on breast cancer and leukemia cells, where they inhibited cell growth and induced cell cycle arrest .

Study on Antioxidant Activity

A study investigated the antioxidant capacity of various pyrrole derivatives, including this compound. The results indicated a strong correlation between the structure of these compounds and their ability to reduce oxidative damage in cellular models .

Anticancer Research

In a notable case study involving human cancer cell lines, researchers found that the compound exhibited cytotoxic effects against several types of cancer cells. The mechanism was linked to the inhibition of key survival pathways and the activation of apoptosis-related proteins. This study underscores the potential for developing new anticancer therapies based on this compound .

Data Table: Biological Activities

Biological ActivityEffect ObservedReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate?

  • Methodological Answer : Synthesis optimization requires a factorial design approach to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can systematically test combinations to identify optimal conditions while minimizing experimental runs . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm structural integrity and purity. Melting point consistency (e.g., deviations <2°C) should be monitored to assess crystallinity .

Q. How can researchers resolve discrepancies in NMR data for this compound?

  • Methodological Answer : Contradictions in NMR shifts often arise from solvent effects, impurities, or tautomerism. Cross-referencing with analogous compounds (e.g., pyrrolidine dicarboxylates) in databases like ChemIDplus or EPA DSSTox can validate assignments . For unresolved signals, advanced techniques like 2D-COSY or NOESY may clarify coupling patterns .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (5–20% v/v) is standard. For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Purity >95% by GC-MS is recommended for downstream applications .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Software like Gaussian or ORCA simulates reaction coordinates, while cheminformatics tools (e.g., ICReDD’s reaction path search methods) integrate experimental data to refine predictions .

Q. What experimental designs address contradictions in catalytic efficiency studies for this compound?

  • Methodological Answer : Contradictions in catalytic data (e.g., turnover frequency variability) may stem from uncontrolled variables like moisture or oxygen. A split-plot design isolates environmental factors, while ANOVA identifies significant interactions. Replicate experiments under inert atmospheres (argon/glovebox) enhance reproducibility .

Q. How can researchers design heterocyclic analogs using this compound as a precursor?

  • Methodological Answer : Ring-opening/closure reactions (e.g., Michael addition or [3+2] cycloaddition) can generate fused heterocycles. Monitoring regioselectivity via LC-MS and X-ray crystallography (e.g., CCDC deposition) validates structural outcomes. For example, tert-butyl groups enhance steric control in asymmetric syntheses .

Q. What safety protocols are critical for handling this compound in advanced reaction setups?

  • Methodological Answer : Beyond standard PPE, process safety assessment (e.g., DSC for exothermic peaks) and fume hood validation (face velocity >0.5 m/s) are mandatory. For large-scale reactions (>10 g), implement hazard codes (e.g., P210 for flammability) per ECHA guidelines .

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